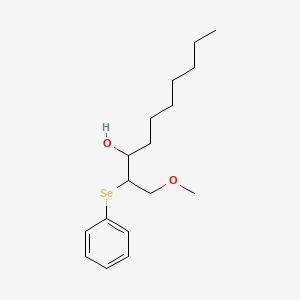
1-Methoxy-2-(phenylselanyl)decan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(phenylselanyl)decan-3-OL is an organic compound that belongs to the class of alcohols It features a methoxy group, a phenylselanyl group, and a hydroxyl group attached to a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(phenylselanyl)decan-3-OL typically involves the reaction of a decane derivative with phenylselenol and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps, such as distillation or chromatography, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(phenylselanyl)decan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The phenylselanyl group can be reduced to a selenol group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of selenols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-Methoxy-2-(phenylselanyl)decan-3-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(phenylselanyl)decan-3-OL involves its interaction with molecular targets and pathways within biological systems. The phenylselanyl group can interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups may also contribute to its activity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-(phenylthio)decan-3-OL: Similar structure but with a sulfur atom instead of selenium.
1-Methoxy-2-(phenylselanyl)octan-3-OL: Shorter carbon chain.
1-Methoxy-2-(phenylselanyl)decan-2-OL: Different position of the hydroxyl group.
Uniqueness
1-Methoxy-2-(phenylselanyl)decan-3-OL is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties compared to similar compounds with sulfur or different chain lengths.
Properties
CAS No. |
74824-97-8 |
|---|---|
Molecular Formula |
C17H28O2Se |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-methoxy-2-phenylselanyldecan-3-ol |
InChI |
InChI=1S/C17H28O2Se/c1-3-4-5-6-10-13-16(18)17(14-19-2)20-15-11-8-7-9-12-15/h7-9,11-12,16-18H,3-6,10,13-14H2,1-2H3 |
InChI Key |
VRHFRRHXBSNZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(COC)[Se]C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


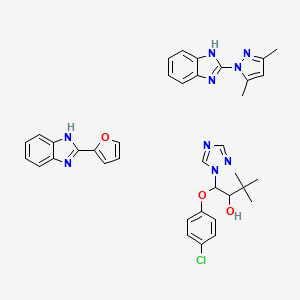
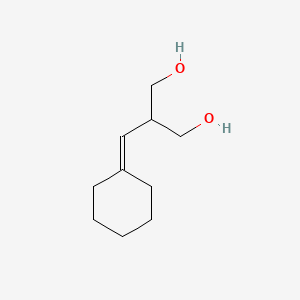
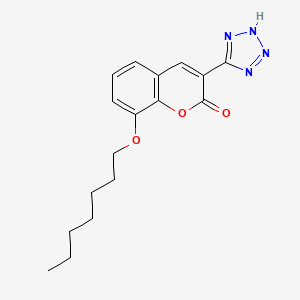
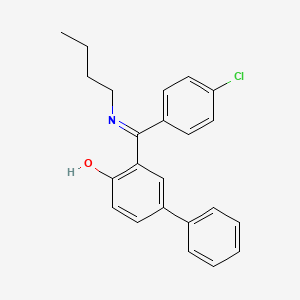
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
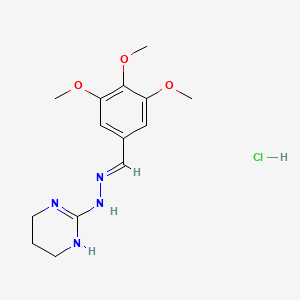
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
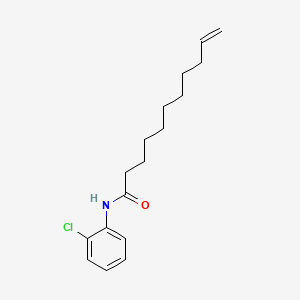
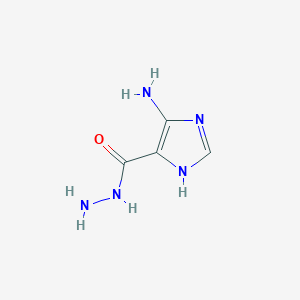
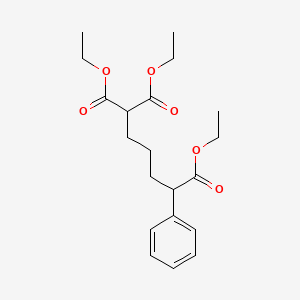
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)



